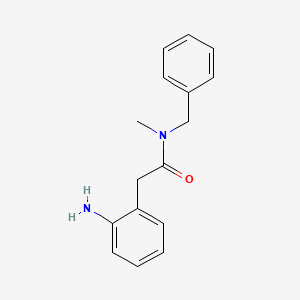

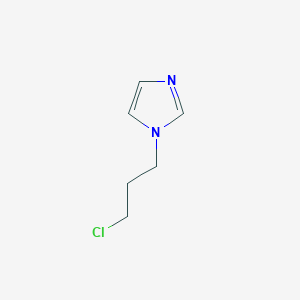

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

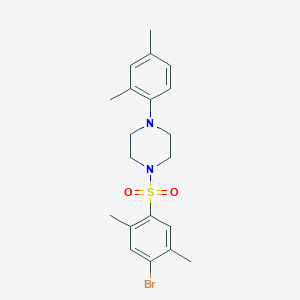

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate, also known as Tinuvin 328, is a widely used ultraviolet (UV) light stabilizer in the polymer industry. It is a colorless to light yellow liquid, with a molecular formula of C22H29N3O2, and a molecular weight of 379.49 g/mol.

Mécanisme D'action

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 absorbs UV radiation in the range of 290-400 nm, which is the range that causes the most damage to polymers. It then dissipates the absorbed energy as heat, which prevents the polymer from degrading. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 acts as a sacrificial agent, meaning that it is consumed during the UV protection process and needs to be replenished over time.

Biochemical and Physiological Effects:

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 is not intended for use in drugs or personal care products, and there is limited information available on its biochemical and physiological effects. However, it is considered to be of low toxicity and is not expected to cause significant harm to human health or the environment.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 is a widely used UV light stabilizer due to its excellent UV absorption and stabilization performance. It is also relatively easy to synthesize and can be produced on a large scale. However, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 has some limitations in lab experiments. It is not compatible with all polymers and may cause discoloration or other undesirable effects in some cases. It is also sensitive to moisture and needs to be stored in a dry environment.

Orientations Futures

There are several future directions for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 research. One area of interest is the development of new UV stabilizers with improved performance and reduced environmental impact. Another area is the investigation of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328's potential as a photo-initiator in photopolymerization reactions. Additionally, there is a need for more research on the long-term effects of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 on polymer properties and the environment.

Méthodes De Synthèse

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 can be synthesized by reacting 2-methylpropylamine with 1H-1,2,3-benzotriazole-1-methanol to form N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methylpropylamine. This intermediate is then reacted with tert-butyl chloroformate to form the final product, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328. The synthesis process is relatively simple and can be carried out on a large scale.

Applications De Recherche Scientifique

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 is mainly used as a UV light stabilizer in the polymer industry. It can be added to various polymers, such as polyethylene, polypropylene, polystyrene, and polyvinyl chloride, to prevent them from degrading under UV light exposure. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 can absorb UV radiation and convert it into heat, thus protecting the polymer from UV-induced degradation. It is also used in coatings, adhesives, and sealants to improve their UV resistance.

Propriétés

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-12(2)10-19(15(21)22-16(3,4)5)11-20-14-9-7-6-8-13(14)17-18-20/h6-9,12H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQIEUKGBHGBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)